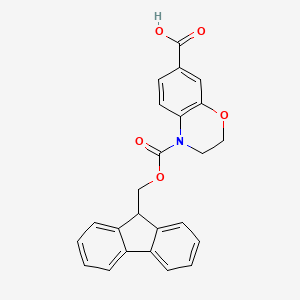

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid, also known as Fmoc-D-Oxd or Fmoc-D-Oxd-OH, is a chemical compound used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used in the synthesis of peptides and proteins.

Applications De Recherche Scientifique

- EN300-6492454 is a derivative of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid . Researchers use it as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethoxycarbonyl) group temporarily shields the amino terminus of peptides during elongation, allowing stepwise assembly of longer peptide chains. After synthesis, the Fmoc group is easily removed, revealing the desired peptide sequence .

- Another related compound, (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylic acid , has potential applications in medicinal chemistry. Thiazolane derivatives exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore these compounds for drug development .

- EN300-6492454 contains an azide functional group. Azides are valuable in click chemistry , a modular approach for bioconjugation and labeling. Researchers can selectively react azides with alkynes or other functional groups to create new compounds, probe biological interactions, and develop imaging agents .

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid is a related compound. Aspartic acid derivatives play a crucial role in drug design. They serve as building blocks for peptidomimetics, enzyme inhibitors, and receptor ligands. Researchers explore their interactions with biological targets .

- The benzoxazine ring in EN300-6492454 contributes to its polymerization behavior. Benzoxazines are monomers used in the synthesis of high-performance thermosetting polymers. These polymers exhibit excellent mechanical properties, flame resistance, and thermal stability. Researchers investigate their applications in aerospace, electronics, and coatings .

- Fluorene-based compounds, like EN300-6492454 , often exhibit interesting photoluminescent properties. Researchers explore their use in organic light-emitting diodes (OLEDs), sensors, and optoelectronic devices. The fluorenyl group contributes to the emission characteristics, making these materials valuable in various applications .

Peptide Synthesis and Solid-Phase Peptide Chemistry

Thiazolane Derivatives for Medicinal Chemistry

Click Chemistry and Bioconjugation

Aspartic Acid Derivatives for Drug Design

Polymer Chemistry and Materials Science

Photoluminescent Materials and Sensors

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c26-23(27)15-9-10-21-22(13-15)29-12-11-25(21)24(28)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWDYZNWVDHHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)

![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)